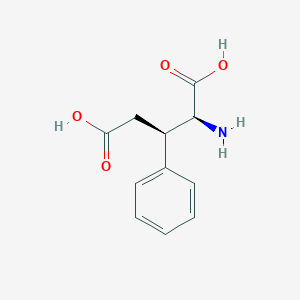
(3R)-3-Phenyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Phenyl-L-glutamic acid is a non-proteinogenic amino acid with a unique structure that includes a phenyl group attached to the third carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenyl-L-glutamic acid typically involves the enantioselective introduction of the phenyl group to the glutamic acid backbone. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids through asymmetric epoxidation, dihydroxylation, or aminohydroxylation can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Phenyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenyl derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Phenyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R)-3-Phenyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, making it a valuable tool in drug design and development. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Phenylglycidic acid: Another non-proteinogenic amino acid with a similar structure but different stereochemistry.
(2R,3S)-Phenylisoserine: A compound used in the synthesis of taxoids and other cytostatics.
Uniqueness
(3R)-3-Phenyl-L-glutamic acid is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of chiral drugs and as a tool in biochemical research .
Properties
CAS No. |
112419-82-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)/t8-,10+/m1/s1 |
InChI Key |
UXEDFOHTFRNIJS-SCZZXKLOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


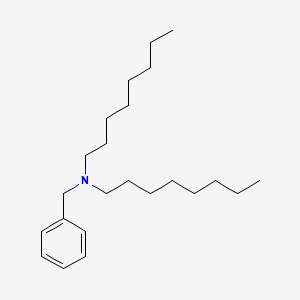
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

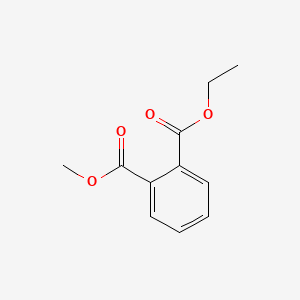
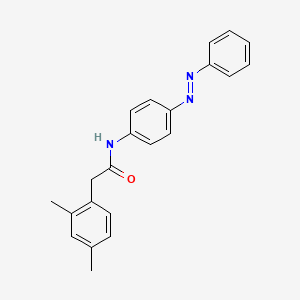
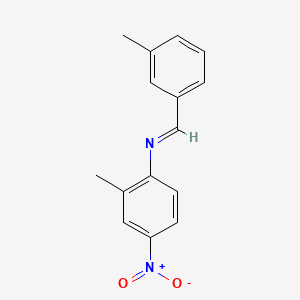
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
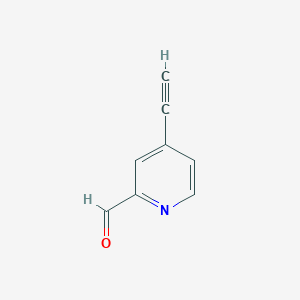
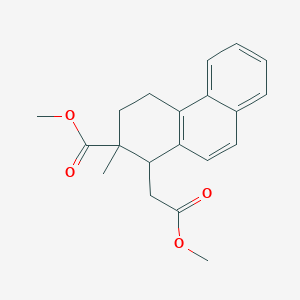
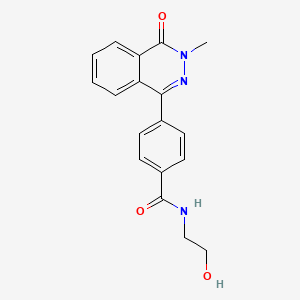

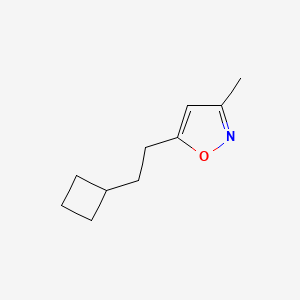
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
